molecular formula C8H7ClO4S B130791 4-Chloro-2-(methylsulfonyl)benzoic acid CAS No. 142994-03-4

4-Chloro-2-(methylsulfonyl)benzoic acid

Cat. No. B130791
CAS RN: 142994-03-4
M. Wt: 234.66 g/mol
InChI Key: VACSKKVZIVNUDP-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)benzoic acid is a chemical compound with the CAS Number: 142994-03-4 . It has a molecular weight of 234.66 . The IUPAC name for this compound is 4-chloro-2-(methylsulfonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(methylsulfonyl)benzoic acid is 1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Chloro-2-(methylsulfonyl)benzoic acid is a solid at ambient temperature . It has a boiling point of 194-196 degrees Celsius .

Scientific Research Applications

Pesticide Synthesis

The compound is used in the synthesis of pesticides . The preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(methylsulfonyl)toluene is a typical example of the benzylic oxidation of a substituted toluene, a reaction widely used in the synthesis of pesticides .

Pharmaceutical Industry

It is also used in the pharmaceutical industry . The benzylic oxidation of a substituted toluene, which involves the use of 2-chloro-4-(methylsulfonyl)benzoic acid, is a common reaction in the synthesis of pharmaceuticals .

Synthesis of Spices

The compound plays a role in the synthesis of spices . The benzylic oxidation of a substituted toluene, where 2-chloro-4-(methylsulfonyl)benzoic acid is used, is a reaction that is often utilized in the synthesis of spices .

Dye Manufacturing

It is used in the manufacturing of dyes . The preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(methylsulfonyl)toluene is a typical example of the benzylic oxidation of a substituted toluene, a reaction that is frequently used in the synthesis of dyes .

Herbicide Intermediates

2-Chloro-4-(methylsulfonyl)benzoic acid is an intermediate in the synthesis of the herbicides sulcotrione and nicosulfuron .

Synthesis of Other Chemical Compounds

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid, and 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of herbicides , suggesting that its targets could be enzymes or proteins essential for plant growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(methylsulfonyl)benzoic acid . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity.

properties

IUPAC Name

4-chloro-2-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSKKVZIVNUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375509
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylsulfonyl)benzoic acid

CAS RN

142994-03-4
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142994-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
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